molecular formula C8H19ClN2O2S B1487393 N,N-Dimethyl-1-piperidin-4-ylmethanesulfonamide hydrochloride CAS No. 2204053-61-0

N,N-Dimethyl-1-piperidin-4-ylmethanesulfonamide hydrochloride

Cat. No.: B1487393
CAS No.: 2204053-61-0
M. Wt: 242.77 g/mol
InChI Key: CAEVWOUPEGDHLO-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-piperidin-4-ylmethanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H19ClN2O2S and a molecular weight of 242.77 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of piperidine with methanesulfonyl chloride in the presence of a base, followed by N-methylation using dimethyl sulfate or methyl iodide. The reaction conditions typically involve anhydrous conditions and the use of a polar aprotic solvent such as dichloromethane.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1-piperidin-4-ylmethanesulfonamide hydrochloride undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of N-oxide derivatives.

  • Reduction: Reduction reactions typically result in the formation of the corresponding amine.

  • Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-1-piperidin-4-ylmethanesulfonamide hydrochloride is extensively used in scientific research due to its versatility as a reagent. It is employed in the synthesis of various chemical compounds, particularly in the field of medicinal chemistry for the development of new drugs. Additionally, it serves as a chiral resolving agent, aiding in the separation of enantiomers in racemic mixtures.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways involved in various biological processes. The exact mechanism of action may vary depending on the specific application, but it generally involves the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

N,N-Dimethyl-1-piperidin-4-ylmethanesulfonamide hydrochloride is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include N-methylpiperidine and N-ethylpiperidine, which differ in their alkyl substituents. The presence of the methanesulfonamide group in this compound imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

N,N-dimethyl-1-piperidin-4-ylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.ClH/c1-10(2)13(11,12)7-8-3-5-9-6-4-8;/h8-9H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEVWOUPEGDHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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